N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a bicyclic heterocyclic compound featuring a fused 7-membered cycloheptane ring and an oxazole moiety. The 4-bromophenyl substituent at the carboxamide position introduces distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H15BrN2O2 |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN2O2/c16-10-6-8-11(9-7-10)17-15(19)14-12-4-2-1-3-5-13(12)20-18-14/h6-9H,1-5H2,(H,17,19) |
InChI Key |
KNYFWTPAKHLLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes protection and deprotection steps, cyclization, and bromination, followed by purification using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituent effects, heterocyclic variations, and conformational properties.
Substituent Variations on the Aromatic Ring
Key Compounds :
N-(3,5-dimethoxyphenyl) analog (CAS 1190250-41-9)
N-(4-chlorophenyl) analog (CAS 329068-35-1)
*Estimated based on structural similarity to .
†Assumed from and .
Analysis :
- Methoxy groups increase solubility due to polarity but may reduce membrane permeability. The 2,4- and 3,5-dimethoxy isomers differ in steric hindrance and hydrogen-bonding patterns, affecting their interaction with hydrophobic pockets .
Heterocyclic Core Modifications
Key Compounds :
Oxazole vs. Thiophene Derivatives
Analysis :
- The oxazole core may enhance interactions with polar residues in protein targets, while the thiophene core () could improve lipophilicity and π-stacking with aromatic residues .
Ring Puckering and Conformational Analysis
The cyclohepta[d][1,2]oxazole ring adopts a puckered conformation to minimize steric strain. defines puckering coordinates, which quantify deviations from planarity. For example:
- 4-Bromophenyl analog : The bulky bromo substituent may induce asymmetric puckering, altering the molecule’s 3D shape compared to methoxy-substituted analogs.
- Thiophene derivatives (): Chair-like conformations in the cycloheptane ring are stabilized by intramolecular O–H···N hydrogen bonds, suggesting similar conformational rigidity in the target compound .
Biological Activity
N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound notable for its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, which are attributed to its functional groups, including a carboxamide and a bromophenyl substituent. The molecular formula is with a molecular weight of approximately 304.17 g/mol.
Chemical Structure and Properties
The compound features a cycloheptadiene framework fused with an oxazole ring. The presence of the bromophenyl group enhances its reactivity and potential biological activity. This structure may influence its interactions with biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities. Compounds with similar structures have been investigated for various pharmacological effects, including:
- Antitumor Activity : Similar oxazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Neuroprotective Potential : Studies suggest that related compounds can engage in neuroprotective mechanisms.
The biological activity of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : Compounds structurally related to this compound have been shown to inhibit specific enzymes involved in cancer progression and inflammation .
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that contribute to its therapeutic effects.
Research Findings and Case Studies
Recent studies have explored the biological activities of similar compounds. For instance:
- Anticancer Studies : A series of oxazolone derivatives demonstrated potent activity against human neuroblastoma SH-SY5Y cells. The lead compound exhibited favorable pharmacokinetic profiles and target engagement .
- Inflammation Models : In experimental models of inflammation, related compounds showed significant reductions in inflammatory markers, suggesting a potential for treating inflammatory diseases .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₄BrN₃O | 304.17 g/mol | Antitumor, Anti-inflammatory |
| Related Oxazolone Derivative | C₁₄H₁₅BrN₃O₂ | 344.19 g/mol | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
